sb 202474

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bioactive Lipids Research

Scientific Field: Biochemistry

Application Summary: Imidazoles can inhibit enzymes involved in lipid metabolism, providing insights into disease mechanisms.

Methods of Application: The compound is used in enzyme assays to study its inhibitory effects on lipid-peroxidizing enzymes like ALOX15.

Results Summary: The inhibitory potency is assessed through in vitro studies, with data showing varying degrees of enzyme activity reduction.

Neuroprotective and Anti-neuroinflammatory Agents

Scientific Field: Neuropharmacology

Application Summary: Novel triazole-pyrimidine hybrids, which share structural similarities with the compound , have been studied for their neuroprotective and anti-neuroinflammatory properties.

Methods of Application: These compounds were synthesized and characterized by various spectroscopic methods. Their biological activities were evaluated using cell viability assays, ELISA, qRT-PCR, western blotting, and molecular docking.

Results Summary: Some of the synthesized compounds showed significant anti-neuroinflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.

Biological Potential of Indole Derivatives

Scientific Field: Bioorganic Chemistry

Application Summary: Indole derivatives, which are structurally related to the compound, have a wide range of biological activities including antiviral, anti-inflammatory, anticancer, and antimicrobial effects.

Methods of Application: The synthesis of various scaffolds of indole derivatives is carried out to screen different pharmacological activities.

Results Summary: Indole derivatives have shown diverse biological activities and have potential therapeutic applications.

Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: The compound can be used in organic synthesis, such as in the Verley-Doebner modification of the Knoevenagel condensation, which is a method for synthesizing cinnamic acids.

Results Summary: The reaction yields cinnamic acids, which are valuable intermediates in the synthesis of various organic compounds.

Heterocyclic Chemistry

Scientific Field: Heterocyclic Chemistry

Application Summary: Compounds containing the imidazole ring system are important in the synthesis of various heterocyclic compounds.

Methods of Application: Reactions involving imidazole derivatives can lead to the formation of triazoles and other heterocycles.

Antiviral Agents

Scientific Field: Virology

Application Summary: Imidazole derivatives have been investigated for their potential as antiviral agents due to their ability to interfere with viral replication.

Results Summary: The effectiveness is measured by the reduction in viral replication, with some compounds showing promise in preclinical studies.

Antimicrobial Agents

Scientific Field: Microbiology

Application Summary: Imidazole compounds can act as antimicrobial agents, targeting various bacterial and fungal pathogens.

Methods of Application: The antimicrobial activity is assessed using standard microbiological techniques like disk diffusion and MIC determination.

Results Summary: Results often show a range of activity spectra, with certain derivatives exhibiting potent antimicrobial effects.

Anti-inflammatory Agents

Scientific Field: Pharmacology

Application Summary: Some imidazole derivatives have shown anti-inflammatory properties, making them candidates for treating inflammatory conditions.

Methods of Application: These compounds are evaluated in vivo using animal models of inflammation.

Results Summary: Reductions in inflammatory markers and symptoms are typically observed, indicating potential therapeutic benefits.

Catalysis in Organic Synthesis

Application Summary: Imidazoles can serve as catalysts in organic synthesis, facilitating a variety of chemical transformations.

Methods of Application: They are used in reactions such as cyclizations, additions, and rearrangements due to their basicity and ability to stabilize transition states.

Results Summary: The use of imidazoles as catalysts can lead to higher yields, selectivity, and reduced reaction times in synthetic processes.

Development of Functional Dyes

Scientific Field: Materials Chemistry

Application Summary: Imidazole derivatives are used in the development of functional dyes for applications like textiles and sensors.

Methods of Application: These compounds are incorporated into dyes due to their chromophoric properties and stability.

Results Summary: The resulting dyes exhibit desirable properties such as high color strength, fastness, and unique chromatic effects.

Research into Bioactive Lipids

Application Summary: Imidazole derivatives can be used to study the role of bioactive lipids in various physiological and pathological processes.

Methods of Application: These compounds are used to modulate the activity of enzymes involved in lipid metabolism.

Results Summary: Insights into the mechanisms of diseases related to lipid dysregulation are gained, which can inform the development of new treatments.

SB 202474, identified by its CAS Number 172747-50-1, is a chemical compound known primarily as a negative control in studies involving the inhibition of p38 mitogen-activated protein kinase (MAPK) pathways. It is structurally related to other compounds such as SB 202190 and SB 203580, which are recognized for their roles as p38 MAPK inhibitors. The compound's structure and properties allow it to serve as a useful tool in biochemical research, particularly in understanding the mechanisms of p38 MAPK signaling pathways, which are implicated in various cellular processes including inflammation and stress responses .

SB 202474 does not participate in hazardous reactions under standard laboratory conditions. It is primarily utilized as a control compound rather than an active reagent in chemical syntheses. Its role is to provide a baseline for comparing the effects of active p38 MAPK inhibitors like SB 202190 and SB 203580 in experimental setups .

The biological activity of SB 202474 is characterized by its function as a negative control in p38 MAPK inhibition studies. While it does not exhibit significant inhibitory effects on p38 MAPK itself, it is critical for validating the specificity and efficacy of other p38 inhibitors. Research indicates that the p38 MAPK pathway plays a vital role in various physiological processes, including cytokine production and apoptosis, making SB 202474 an essential component in studies aimed at elucidating these pathways .

SB 202474 is predominantly used in research settings as a negative control for experiments investigating the p38 MAPK pathway. Its applications include:

- Validation of p38 Inhibitors: Serving as a baseline to compare the effects of active inhibitors.

- Biochemical Research: Aiding in studies related to inflammation, stress responses, and cellular signaling pathways.

- Drug Development: Providing insights into the specificity of new compounds targeting the p38 MAPK pathway .

Interaction studies involving SB 202474 focus on its role as a negative control rather than direct interactions with biological targets. It is used to assess the specificity of other compounds that inhibit p38 MAPK activity. By comparing results from experiments using SB 202474 with those using active inhibitors, researchers can better understand the interactions and effects of various compounds on cellular processes mediated by the p38 MAPK pathway .

Several compounds share structural similarities or functional roles with SB 202474. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Role/Function | Unique Features |

|---|---|---|---|

| SB 202190 | 172747-49-0 | p38 MAPK inhibitor | Potent inhibitor with anti-inflammatory properties. |

| SB 203580 | 172747-51-2 | p38 MAPK inhibitor | Selective for p38α isoform; involved in apoptosis regulation. |

| PD 169316 | 174272-95-5 | p38 MAPK inhibitor | Broad-spectrum kinase inhibitor; less selective than others. |

| BIRB 796 | 936090-83-5 | p38 MAPK inhibitor | Exhibits anti-inflammatory effects; used in cancer research. |

SB 202474 stands out primarily due to its role as a negative control rather than an active inhibitor, making it invaluable for validating experimental results involving other more potent inhibitors .

Structural Formula and Isomeric Considerations

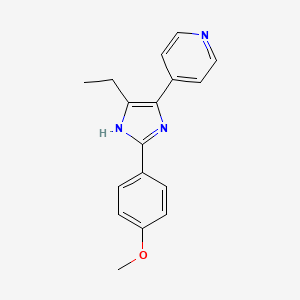

SB 202474 possesses the molecular formula C₁₇H₁₇N₃O with a molecular weight of 279.34 grams per mole. The compound features a complex heterocyclic architecture centered around an imidazole ring system fused to a pyridine moiety, representing the imidazo[4,5-b]pyridine structural class. The canonical SMILES notation for SB 202474 is documented as CCC1=C(C2=CC=NC=C2)N=C(C3=CC=C(OC)C=C3)N1, which precisely describes the connectivity pattern of all atoms within the molecule.

The structural framework of SB 202474 incorporates several key substituent groups that define its chemical identity and biological properties. The molecule contains a 4-methoxyphenyl group attached to the C-2 position of the imidazole ring, providing both steric bulk and electronic effects that influence its binding characteristics. An ethyl substituent is positioned at the C-5 carbon of the imidazole ring, contributing to the overall hydrophobic character of the compound. The pyridine ring is attached at the C-4 position of the imidazole, creating the characteristic imidazo[4,5-b]pyridine bicyclic system that is fundamental to this class of compounds.

The stereochemical considerations for SB 202474 are relatively straightforward due to the planar nature of the aromatic ring systems and the absence of chiral centers in the molecular structure. The compound exists as a single constitutional isomer with defined regiochemistry, where the pyridine nitrogen is positioned to create the [4,5-b] fusion pattern rather than alternative [4,5-c] or [5,4-b] arrangements. This specific regioisomeric identity is crucial for its biological activity profile and distinguishes it from related imidazopyridine derivatives that may exhibit different fusion patterns.

Physicochemical Properties (Solubility, Stability, Crystallinity)

The physicochemical characteristics of SB 202474 have been extensively documented through various analytical studies and commercial specifications. The compound typically appears as a pale yellow to off-white solid with a melting point greater than 80°C with decomposition. This thermal behavior indicates reasonable thermal stability under standard laboratory conditions, though prolonged exposure to elevated temperatures may lead to degradation processes.

Solubility studies reveal that SB 202474 demonstrates good solubility in dimethyl sulfoxide at concentrations up to 25 milligrams per milliliter, making it suitable for biological assay applications. The compound also exhibits solubility in methanol, providing additional options for formulation and analytical procedures. In contrast, aqueous solubility appears to be limited, which is consistent with its lipophilic character derived from the aromatic ring systems and ethyl substituent.

The crystalline properties of SB 202474 have been characterized through various analytical techniques, with the compound demonstrating sufficient crystallinity for structural determination and quality control purposes. The stability profile indicates that the compound should be stored at -20°C under an inert atmosphere to prevent degradation and maintain chemical integrity over extended periods. Under these storage conditions, the compound exhibits minimal decomposition and retains its analytical purity for research applications.

Synthetic Pathways

Annelation Strategies for Imidazo[4,5-b]pyridinone Derivatives

The synthesis of imidazo[4,5-b]pyridine derivatives, including compounds structurally related to SB 202474, relies heavily on annelation strategies that construct the bicyclic ring system through controlled cyclization reactions. Recent advances in palladium-catalyzed annelation reactions have demonstrated remarkable efficiency in constructing imidazopyridine frameworks from readily available starting materials. These approaches utilize the principle of double carbon-hydrogen bond activation to facilitate the formation of new carbon-carbon bonds while simultaneously constructing the desired heterocyclic architecture.

One prominent synthetic strategy involves the palladium-catalyzed annelation of imidazo[1,2-a]pyridines with various coupling partners such as coumarins and indoles. This methodology proceeds through a decarbonylative mechanism that generates benzofuran-fused transannulated products in good to excellent yields. The reaction requires the presence of a phenyl ring at the C-2 position of the imidazopyridine substrate, which appears to be essential for successful annelation compared to alkyl substituents. The transformation follows an ionic mechanism facilitated by palladium-catalyzed double carbon-hydrogen bond activation, demonstrating the versatility of transition metal catalysis in heterocyclic synthesis.

Alternative annelation approaches have been developed using more traditional cyclization methodologies. The construction of imidazo[4,5-b]pyridine scaffolds can be achieved through the condensation of 2,3-diaminopyridine derivatives with carboxylic acids or their functional equivalents under dehydrating conditions. This classical approach, analogous to benzimidazole synthesis, typically requires elevated temperatures and strong acidic conditions to facilitate the cyclization process. The reaction can be performed stepwise through intermediate amide formation followed by cyclization, or as a one-pot process using reagents such as phosphorus anhydride.

| Synthetic Method | Yield Range | Key Reagents | Reaction Conditions |

|---|---|---|---|

| Pd-catalyzed annelation | 51-99% | Pd(0), ligands, base | Reflux in t-butanol |

| Classical cyclization | 40-90% | Carboxylic acids, P₂O₅ | High temperature, acidic |

| Microwave-assisted | 55-90% | SiCl₄, microwave | 180°C, 10 minutes |

| Reductive cyclization | 32-99% | Na₂S₂O₄ or SnCl₂ | Aqueous conditions |

Optimization of Ethoxalylimidazole Intermediate Synthesis

The synthesis of ethoxalylimidazole intermediates represents a crucial step in the preparation of complex imidazo[4,5-b]pyridine derivatives, including those structurally related to SB 202474. These intermediates serve as versatile building blocks that can undergo subsequent annelation reactions to construct the target bicyclic systems. The preparation of 4-amino-5-ethoxalylimidazoles typically begins with readily available 5-chloro-4-nitroimidazoles as starting materials, which undergo a series of functional group transformations to install the required substituents.

A key advancement in this synthetic approach involves the development of efficient methods for constructing the pyridine ring through annelation of 4-amino-5-ethoxalylimidazoles with active methylene compounds under dehydrating conditions. This strategy enables the introduction of various substituents at the 6-position of the resulting imidazo[4,5-b]pyridinone products, providing access to diverse structural analogs with potentially different biological activities. The reaction proceeds through nucleophilic attack of the active methylene compound on the electrophilic carbonyl carbon of the ethoxalyl group, followed by cyclization and dehydration to form the pyridine ring.

Alternative optimization strategies have focused on the development of one-step synthetic protocols that combine multiple transformations into a single reaction vessel. For example, the synthesis of 4-amino-5-imidazolecarboxamide derivatives has been accomplished through an industrial production method that utilizes diaminomaleonitrile and formamide as starting materials. This approach involves the initial formation of an intermediate through reaction with phosphorus oxychloride, followed by ring closure under alkaline conditions to generate the target imidazole derivative. The optimized reaction conditions include controlled temperature maintenance at 95-100°C for 3 hours, with careful pH adjustment to ensure complete conversion and product isolation.

The optimization of these synthetic pathways has revealed several critical factors that influence reaction efficiency and product yield. Temperature control emerges as a particularly important parameter, with optimal conditions typically requiring temperatures in the range of 90-100°C for extended reaction times. The choice of solvent system also plays a crucial role, with tetrahydrofuran and aqueous media providing favorable environments for different reaction steps. Base selection and stoichiometry must be carefully optimized to achieve maximum conversion while minimizing side product formation and substrate decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis and Proton Assignment

The nuclear magnetic resonance spectroscopic characterization of SB 202474 provides comprehensive structural confirmation and enables detailed analysis of its molecular framework. The proton nuclear magnetic resonance spectrum recorded in deuterated dimethyl sulfoxide reveals distinct chemical shift patterns that correspond to the different proton environments within the molecule. The aromatic protons of the pyridine ring system appear in the characteristic downfield region, typically observed between 8.0 and 9.0 parts per million, reflecting the electron-deficient nature of the pyridine nitrogen.

The 4-methoxyphenyl substituent generates a characteristic pattern of aromatic signals in the 6.8-7.8 parts per million region, with the methoxy group appearing as a sharp singlet around 3.8 parts per million. This methoxy signal serves as a diagnostic peak for structural identification and purity assessment. The ethyl substituent attached to the imidazole ring produces a characteristic ethyl pattern, with the methyl group appearing as a triplet in the aliphatic region around 1.2 parts per million and the methylene group appearing as a quartet around 2.8 parts per million.

The imidazole ring proton, when present, typically appears in the 7.5-8.5 parts per million region, though its exact chemical shift can vary depending on the tautomeric state and intermolecular hydrogen bonding interactions. Integration patterns confirm the expected stoichiometry of protons, with the aromatic regions showing appropriate integration ratios consistent with the proposed molecular structure. The coupling patterns observed in the spectrum, particularly for the ethyl group, provide additional structural confirmation through the characteristic triplet-quartet multiplicity pattern arising from three-bond coupling interactions.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine aromatic | 8.0-9.0 | Complex | 4H |

| Phenyl aromatic | 6.8-7.8 | Complex | 4H |

| Methoxy group | 3.8 | Singlet | 3H |

| Ethyl CH₂ | 2.8 | Quartet | 2H |

| Ethyl CH₃ | 1.2 | Triplet | 3H |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of SB 202474 provides crucial information regarding its molecular integrity and fragmentation behavior under various ionization conditions. The molecular ion peak appears at mass-to-charge ratio 279, corresponding to the expected molecular weight of the intact molecule. Under electron impact ionization conditions, the compound exhibits characteristic fragmentation patterns that can be rationalized based on the stability of the resulting fragment ions and the relative weakness of specific bonds within the molecular framework.

The base peak in the mass spectrum typically corresponds to a fragment ion resulting from the loss of the ethyl group from the imidazole ring, generating a fragment at mass-to-charge ratio 250. This fragmentation pathway reflects the relative ease of cleaving the carbon-carbon bond adjacent to the aromatic nitrogen, resulting in a stabilized cationic fragment that retains the core imidazopyridine structure. Additional significant fragment ions include those resulting from the loss of the methoxy group from the phenyl substituent, producing fragments in the 248 mass-to-charge region.

The fragmentation pattern also includes ions arising from more extensive rearrangement processes, such as the formation of substituted pyridine and imidazole fragments through cleavage of the bicyclic ring system. These processes typically generate fragment ions in the 150-180 mass-to-charge range, corresponding to individual aromatic ring systems with attached substituents. The relative abundance of these fragments provides insight into the stability of different molecular regions and can serve as diagnostic criteria for compound identification and purity assessment.

High-resolution mass spectrometry confirms the exact molecular formula through accurate mass determination, with observed mass values typically within 2-3 millimass units of the calculated theoretical mass. This level of mass accuracy provides unambiguous confirmation of the molecular composition and helps distinguish SB 202474 from potential isomeric compounds or synthetic impurities that might possess similar nominal masses but different exact mass values.

Modulation of Cellular Signaling Pathways

Impact on Mitogen-activated Protein Kinase Activated Protein Kinase 2-Heat Shock Protein 27 Phosphorylation Cascade

The mitogen-activated protein kinase activated protein kinase 2-heat shock protein 27 phosphorylation cascade represents a critical stress-activated signaling pathway that regulates cellular responses to inflammatory stimuli and environmental stressors. SB 202474, as a negative control compound, has been instrumental in elucidating the specificity of this pathway and distinguishing genuine p38 mitogen-activated protein kinase-dependent effects from non-specific inhibitor actions [1] [2].

Studies in lipopolysaccharide-treated macrophages demonstrate that SB 202474 exhibits no inhibitory activity against mitogen-activated protein kinase activated protein kinase 2 activation, in stark contrast to the active p38 mitogen-activated protein kinase inhibitor SB202190 [1]. When macrophages were stimulated with lipopolysaccharide, the active inhibitor SB202190 effectively suppressed p38 mitogen-activated protein kinase activity, leading to complete inhibition of mitogen-activated protein kinase activated protein kinase 2 activation and subsequent heat shock protein 27 phosphorylation. However, SB 202474 showed no effect on this signaling cascade, confirming its role as an appropriate negative control [1].

The phosphorylation of heat shock protein 27 occurs at three specific serine residues: serine 15, serine 78, and serine 82, which are direct targets of mitogen-activated protein kinase activated protein kinase 2 [3]. In endothelin-1 stimulated arterial smooth muscle cells, endogenous heat shock protein 27 kinase activity was significantly increased following stimulation. This activity was completely inhibited by SB203580 but remained unaffected by SB 202474 treatment, demonstrating the specificity of the p38 mitogen-activated protein kinase pathway involvement [2].

Research using senescent fibroblasts has revealed that the p38 mitogen-activated protein kinase-mitogen-activated protein kinase activated protein kinase 2-heat shock protein 27 pathway plays a crucial role in messenger ribonucleic acid stability regulation [3]. In these studies, mitogen-activated protein kinase activated protein kinase 2-dependent phosphorylation of heat shock protein 27 was essential for stabilizing senescence-associated secretory phenotype factor messenger ribonucleic acids. Treatment with specific mitogen-activated protein kinase activated protein kinase 2 inhibitors resulted in decreased heat shock protein 27 phosphorylation and subsequent destabilization of target messenger ribonucleic acids, while SB 202474 had no effect on this process [3].

In cardiac ischemia models, mitogen-activated protein kinase activated protein kinase 2-deficient mice showed significantly reduced levels of both total and phosphorylated p38 mitogen-activated protein kinase compared to wild-type controls [4]. The absence of mitogen-activated protein kinase activated protein kinase 2 resulted in decreased heat shock protein 27 and alpha-B crystallin phosphorylation to baseline levels. These findings highlight the critical role of mitogen-activated protein kinase activated protein kinase 2 in maintaining the phosphorylation cascade downstream of p38 mitogen-activated protein kinase activation [4].

The cellular localization of phosphorylated heat shock protein 27 is also regulated by this signaling cascade. In lipopolysaccharide-treated macrophages, phosphorylated heat shock protein 27 normally localizes to the Golgi apparatus. This subcellular localization pattern was suppressed by SB202190 treatment but remained unaffected by SB 202474, indicating that the localization is specifically dependent on p38 mitogen-activated protein kinase activity rather than non-specific effects of pyridinyl imidazole compounds [1].

Nuclear Factor Kappa B Activation Dynamics in Macrophage Models

Nuclear factor kappa B represents one of the most important transcriptional regulators of inflammatory responses in macrophages, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and cell survival factors. The relationship between p38 mitogen-activated protein kinase signaling and nuclear factor kappa B activation has been extensively studied using SB 202474 as a negative control to distinguish specific from non-specific effects [5] [6].

In macrophage activation studies, nuclear factor kappa B dynamics exhibit distinct patterns depending on the stimulus and cellular context [6]. Lipopolysaccharide stimulation of macrophages typically results in sustained nuclear factor kappa B nuclear translocation rather than the oscillatory patterns observed in other cell types. This sustained activation is critical for robust pro-inflammatory cytokine production and requires integration of multiple signaling pathways [6].

Research investigating the role of p38 mitogen-activated protein kinase in nuclear factor kappa B activation has utilized SB 202474 to control for non-specific effects of pyridinyl imidazole inhibitors. In studies examining lipopolysaccharide-induced nuclear factor kappa B activation, SB 202474 treatment did not affect nuclear factor kappa B nuclear translocation or DNA binding activity, while active p38 mitogen-activated protein kinase inhibitors showed variable effects depending on the experimental conditions [7].

The temporal dynamics of nuclear factor kappa B activation in macrophages are influenced by both myeloid differentiation primary response 88 and Toll-interleukin 1 receptor domain-containing adapter-inducing interferon-beta signaling pathways downstream of Toll-like receptor 4 [6]. Studies using fluorescently-labeled nuclear factor kappa B subunits have revealed that individual macrophages exhibit heterogeneous activation patterns, with some cells showing sustained nuclear occupancy while others display more transient responses [6].

Single-cell analyses have demonstrated that the amplitude and duration of nuclear factor kappa B nuclear translocation correlate with the magnitude of inflammatory gene expression [6]. Macrophages with strong, long-lasting nuclear factor kappa B signals exhibit increased expression of inflammatory cytokine genes, while those with weaker or more transient signals show reduced responses. This relationship between nuclear factor kappa B dynamics and transcriptional output underscores the importance of sustained signaling for effective immune responses [6].

The integration of nuclear factor kappa B activation with other signaling pathways, including p38 mitogen-activated protein kinase, occurs through multiple mechanisms. Cross-talk between these pathways can involve direct protein-protein interactions, shared regulatory elements in target gene promoters, and coordinate regulation of messenger ribonucleic acid stability. SB 202474 has been valuable in dissecting these interactions by providing a control that lacks p38 mitogen-activated protein kinase inhibitory activity [6].

In pathological contexts, dysregulated nuclear factor kappa B activation in macrophages contributes to chronic inflammatory diseases. Studies of inflammatory bowel disease patients have revealed altered nuclear factor kappa B activation dynamics in blood-derived macrophages, with some patients showing hyper-responsive patterns and others exhibiting shortened activation durations [8]. These findings suggest that nuclear factor kappa B dynamics could serve as biomarkers for disease classification and treatment selection [8].

Functional Outcomes in Cellular Systems

Glucose Transport Regulation in Adipocyte Lineages

Glucose transport regulation in adipocyte lineages represents a fundamental aspect of metabolic homeostasis, with p38 mitogen-activated protein kinase playing a complex role in insulin-stimulated glucose uptake mechanisms. Studies utilizing SB 202474 as a negative control have been essential in demonstrating the specificity of p38 mitogen-activated protein kinase involvement in glucose transport regulation [9] [10].

In 3T3-L1 adipocytes, insulin stimulation normally results in robust glucose uptake through the translocation and activation of glucose transporter 4. Treatment with the p38 mitogen-activated protein kinase inhibitor SB203580 prevented insulin-stimulated glucose transport with an inhibitory concentration of 50 percent of 0.6 micromolar, which closely matched its potency for p38 mitogen-activated protein kinase inhibition [9]. Importantly, SB 202474 at equivalent concentrations had no effect on insulin-stimulated glucose transport, confirming that the inhibitory effect was specifically due to p38 mitogen-activated protein kinase blockade rather than non-specific actions of the pyridinyl imidazole scaffold [9].

The mechanism by which p38 mitogen-activated protein kinase regulates glucose transport appears to involve post-translocation events rather than effects on glucose transporter 4 trafficking to the plasma membrane. Subcellular fractionation studies revealed that SB203580 treatment did not inhibit insulin-stimulated translocation of glucose transporter 1 or glucose transporter 4 in 3T3-L1 adipocytes [9]. Similarly, immunofluorescence microscopy of membrane lawns showed normal glucose transporter distribution patterns in SB203580-treated cells, indicating that the inhibitor did not interfere with transporter trafficking mechanisms [9].

Studies using L6 myotubes expressing glucose transporter 4 tagged with a myc epitope on the extracellular domain provided further insights into the mechanism of p38 mitogen-activated protein kinase regulation [9]. In these cells, SB203580 treatment did not affect the insulin-induced increase in glucose transporter 4myc exposure at the cell surface, confirming that transporter translocation proceeded normally. However, despite normal transporter insertion into the plasma membrane, glucose uptake was significantly reduced, indicating that p38 mitogen-activated protein kinase regulates transporter function rather than trafficking [9].

The specificity of p38 mitogen-activated protein kinase involvement in glucose transport regulation was further validated by examining the effects of inhibitor treatment on upstream insulin signaling pathways. SB203580 had no effect on insulin-dependent insulin receptor substrate-1 phosphorylation, association of the p85 subunit of phosphatidylinositol 3-kinase with insulin receptor substrate-1, or phosphatidylinositol 3-kinase activity in 3T3-L1 adipocytes [9]. Additionally, the activities of Akt1, Akt2, and Akt3, which are critical downstream effectors of insulin signaling, remained unaffected by p38 mitogen-activated protein kinase inhibition [9].

Temporal studies revealed that SB203580 needed to be present during the entire insulin stimulation period to inhibit glucose transport effectively. When the inhibitor was added only during the transport assay itself, no inhibition of basal or insulin-stimulated transport was observed [9]. This finding suggests that p38 mitogen-activated protein kinase activity is required for the establishment or maintenance of the insulin-responsive state rather than for the immediate transport process [9].

The role of p38 mitogen-activated protein kinase in glucose transport regulation extends beyond simple on-off switching of transport activity. In insulin-resistant cellular models, p38 mitogen-activated protein kinase signaling becomes dysregulated, contributing to impaired glucose uptake responses [11]. Studies examining the metabolic effects of chronic inflammation have shown that sustained p38 mitogen-activated protein kinase activation can lead to insulin resistance through multiple mechanisms, including interference with insulin receptor signaling and glucose transporter function [11].

Research investigating the relationship between carbohydrate response element binding protein and glucose transport in adipocytes has revealed additional complexity in metabolic regulation [11]. Adipocyte-specific carbohydrate response element binding protein knockout mice exhibit insulin resistance with impaired glucose transport that appears to be mediated by defective glucose transporter 4 translocation and exocytosis rather than reduced transporter levels [11]. These findings highlight the intricate network of signaling pathways that coordinate glucose homeostasis in adipose tissue [11].

Apoptosis Induction Thresholds in Lipopolysaccharide-Primed Macrophages

The regulation of apoptosis in lipopolysaccharide-primed macrophages represents a critical checkpoint in immune system homeostasis, determining whether activated immune cells undergo programmed cell death or continue to mount inflammatory responses. SB 202474 has been extensively used to establish the role of p38 mitogen-activated protein kinase in apoptosis threshold regulation and to distinguish specific from non-specific effects of pharmacological inhibitors [1] [12].

In studies using the RAW264.7 macrophage cell line, lipopolysaccharide stimulation alone was insufficient to induce significant apoptosis [1]. However, when cells were pre-treated with lipopolysaccharide and then exposed to the p38 mitogen-activated protein kinase inhibitor SB202190, robust apoptosis was induced as evidenced by terminal deoxynucleotidyl transferase deoxyuridine triphosphate nick end labeling positivity, caspase-3 activation, and lactate dehydrogenase release [1]. This cytotoxic effect required both lipopolysaccharide priming and p38 mitogen-activated protein kinase inhibition, suggesting that p38 mitogen-activated protein kinase provides a survival signal in activated macrophages [1].

The specificity of p38 mitogen-activated protein kinase involvement in macrophage survival was rigorously established using SB 202474 as a negative control. Under identical experimental conditions where SB202190 induced significant apoptosis, SB 202474 treatment had no effect on macrophage viability [1]. This finding confirmed that the pro-apoptotic effect of SB202190 was specifically due to p38 mitogen-activated protein kinase inhibition rather than non-specific toxicity of the pyridinyl imidazole chemical scaffold [1].

The temporal requirements for apoptosis induction in lipopolysaccharide-primed macrophages revealed important mechanistic insights. There was a critical threshold time window for adding SB202190 after lipopolysaccharide stimulation to induce apoptosis effectively [1]. The inhibitor needed to be added before full transmission of p38 mitogen-activated protein kinase activity to mitogen-activated protein kinase activated protein kinase 2, suggesting that the survival signal mediated by this pathway had to be interrupted at an early stage to trigger apoptosis [1].

Studies using thioglycollate-induced peritoneal macrophages confirmed the lipopolysaccharide-priming requirement for apoptosis induction [12]. These primary macrophages were resistant to Fas ligand-induced apoptosis under basal conditions but became highly susceptible following lipopolysaccharide treatment. The sensitization to Fas ligand was associated with upregulated Fas receptor expression and alterations in the expression of apoptosis-regulatory proteins [12]. Importantly, SB 202474 had no effect on Fas ligand sensitivity, confirming that the observed effects were specifically related to p38 mitogen-activated protein kinase activity [12].

The molecular mechanisms underlying apoptosis threshold regulation in lipopolysaccharide-primed macrophages involve complex changes in the expression of pro-apoptotic and anti-apoptotic proteins. Lipopolysaccharide stimulation induced the expression of Fas receptor and caspase-8 at the transcriptional level while also upregulating anti-apoptotic proteins including cellular FLICE-like inhibitory protein, Bfl-1/A1, and Bcl-x [12]. This paradoxical induction of both pro-apoptotic and anti-apoptotic factors suggests that lipopolysaccharide priming creates a cellular state poised for apoptosis but dependent on additional signals to trigger cell death [12].

The balance between survival and death signals in lipopolysaccharide-primed macrophages is influenced by the strength and duration of p38 mitogen-activated protein kinase activation. Sustained p38 mitogen-activated protein kinase activity appears to promote survival through multiple mechanisms, including phosphorylation of pro-survival proteins and regulation of anti-apoptotic gene expression [1]. When this survival signal is removed through p38 mitogen-activated protein kinase inhibition, the pre-existing pro-apoptotic machinery becomes dominant, leading to rapid cell death [1].

Research examining the physiological relevance of macrophage apoptosis regulation has investigated whether Fas-mediated cell death contributes to the resolution of inflammation in vivo. Studies comparing wild-type and Fas-deficient mice found no significant difference in the kinetics of macrophage disappearance following bacterial challenge, suggesting that Fas-mediated apoptosis is not essential for macrophage turnover during inflammatory responses [12]. However, the sensitization of macrophages to Fas ligand by pathogen-associated molecular patterns may serve other functions, such as promoting interleukin-1 beta production and amplifying inflammatory responses [12].

Vascular Endothelial Growth Factor Synthesis Modulation in Osteoblast Cultures

Vascular endothelial growth factor synthesis in osteoblast cultures represents a critical aspect of bone remodeling and angiogenesis, with p38 mitogen-activated protein kinase serving as a key regulatory pathway linking mechanical stress, inflammatory signals, and growth factor production. Studies utilizing SB 202474 have been instrumental in establishing the specific role of p38 mitogen-activated protein kinase in vascular endothelial growth factor regulation and distinguishing it from off-target effects of pharmacological inhibitors [13] [14].

In MC3T3-E1 osteoblast-like cells, bone morphogenetic protein-4 stimulation induced robust vascular endothelial growth factor synthesis through a mechanism involving multiple mitogen-activated protein kinase pathways [13]. Treatment with the p38 mitogen-activated protein kinase inhibitors SB203580 and PD169316 significantly reduced bone morphogenetic protein-4-stimulated vascular endothelial growth factor synthesis, demonstrating the requirement for p38 mitogen-activated protein kinase activity in this response [13]. The specificity of this effect was confirmed using SB 202474, which had no effect on vascular endothelial growth factor synthesis under identical experimental conditions [13].

The mechanistic basis for p38 mitogen-activated protein kinase regulation of vascular endothelial growth factor synthesis involves coordination with the p44/p42 mitogen-activated protein kinase pathway. Studies using MEK inhibitors PD98059 and U-0126 showed that both p38 mitogen-activated protein kinase and p44/p42 mitogen-activated protein kinase pathways are required for optimal vascular endothelial growth factor production [13] [14]. When both pathways were inhibited simultaneously using a combination of PD98059 and SB203580, vascular endothelial growth factor synthesis was almost completely suppressed, indicating additive or synergistic effects [13] [14].

Transforming growth factor-beta stimulation of MC3T3-E1 cells provided additional insights into the regulation of vascular endothelial growth factor synthesis [14]. Similar to bone morphogenetic protein-4, transforming growth factor-beta-induced vascular endothelial growth factor production was reduced by p38 mitogen-activated protein kinase inhibitors but remained unaffected by SB 202474 treatment [14]. This finding established that p38 mitogen-activated protein kinase regulation of vascular endothelial growth factor synthesis is not restricted to bone morphogenetic protein-4 signaling but represents a more general mechanism activated by multiple osteogenic factors [14].

The downstream signaling pathway linking p38 mitogen-activated protein kinase to vascular endothelial growth factor synthesis involves p70 S6 kinase activation [13]. Research demonstrated that bone morphogenetic protein-4-stimulated phosphorylation of p70 S6 kinase was reduced by p38 mitogen-activated protein kinase inhibitors, suggesting that p38 mitogen-activated protein kinase acts upstream of p70 S6 kinase in this pathway [13]. Furthermore, anisomycin, a p38 mitogen-activated protein kinase activator, could directly phosphorylate p70 S6 kinase, and this phosphorylation was suppressed by SB203580 treatment [13].

The relationship between p38 mitogen-activated protein kinase and p70 S6 kinase appears to be unidirectional, as p70 S6 kinase inhibition with rapamycin did not affect bone morphogenetic protein-4-stimulated p38 mitogen-activated protein kinase phosphorylation [13]. This finding indicates that p38 mitogen-activated protein kinase functions upstream of p70 S6 kinase in the signaling cascade leading to vascular endothelial growth factor synthesis [13].

Transcriptional regulation studies revealed that the effects of p38 mitogen-activated protein kinase on vascular endothelial growth factor synthesis occur at least partially at the messenger ribonucleic acid level. Retinoic acid, which alone had no effect on vascular endothelial growth factor synthesis, markedly enhanced the response to transforming growth factor-beta stimulation [14]. This enhancement was associated with increased vascular endothelial growth factor messenger ribonucleic acid levels and was reduced by both p38 mitogen-activated protein kinase and MEK inhibitors [14].

The physiological significance of p38 mitogen-activated protein kinase-regulated vascular endothelial growth factor synthesis in osteoblasts relates to the coupling of bone formation and angiogenesis. During bone remodeling, osteoblasts must coordinate their matrix-producing activities with the formation of new blood vessels to supply nutrients and remove waste products [13]. The p38 mitogen-activated protein kinase pathway provides a mechanism for integrating mechanical stress signals, inflammatory mediators, and growth factor signaling to regulate vascular endothelial growth factor production appropriately [13].

Research investigating the broader context of vascular endothelial growth factor regulation in bone has revealed additional complexity in the signaling networks involved. Studies examining the effects of various stimuli on vascular endothelial growth factor synthesis have identified roles for additional pathways including phosphatidylinositol 3-kinase, protein kinase C, and calcium signaling [14]. The integration of these multiple pathways likely provides fine-tuned control over angiogenic factor production in response to changing physiological demands [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

Calcitonin promotes mouse pre-implantation development: involvement of calcium mobilization and P38 mitogen-activated protein kinase activation

F-w Wang, Y-m Zhang, Z Wang, S-m Liu, L-y Wang, X-l Zhang, D-y Jia, A-j Hao, Y-l WuPMID: 23651148 DOI: 10.1111/rda.12000

Abstract

The study was designed to examine the effects of calcitonin (CT) on the development of murine pre-implantation embryos and possible molecular mechanisms involved in the process. In the present study, the 2-cell embryos were treated with different concentration of CT in vitro for the indicated time and the results demonstrated that CT promoted the development of the pre-implantation embryos in a dosage-dependent manner by increasing the intracellular Ca(2+) level. Furthermore, the present study showed that CT significantly increased the expression of phospho-P38MAPK (Mitogen-Activated Protein Kinase) of the pre-implantation embryos by Western blots and pre-treatment of specific P38MAPK inhibitor significantly reduced the promotion effects of CT on the embryonic development in vitro culture. Moreover, the results of intrauterine horn injection showed that the average number of embryos implanted in CT-antibody or specific P38 MAPK inhibitor-treated uterus was significantly lower than that of the corresponding control, respectively. And the observation of tissue specimen suggested that some embryos were degenerated in CT-antibody or specific P38 MAPK inhibitor-treated uterus, and adipose vacuoles were present in the decidual cells. In conclusion, CT promoted the development of pre-implantation embryos and the intracellular Ca(2+) -dependent P38MAPK signal molecule was involved in the process.p38-MAP Kinase Negatively Regulates the Slow Force Response to Stretch in Rat Myocardium through the Up-Regulation of Dual Specificity Phosphatase 6 (DUSP6)

Maite R Zavala, Romina G Díaz, Andrés J Medina, María P Acosta, Daiana S Escudero, Irene L Ennis, Néstor G Pérez, María C Villa-AbrillePMID: 30816666 DOI: 10.33594/000000012

Abstract

Myocardial stretch increases cardiac force in two consecutive phases: The first one due to Frank-Starling mechanism, followed by the gradually developed slow force response (SFR). The latter is the mechanical counterpart of an autocrine/paracrine mechanism involving the release of angiotensin II (Ang II) and endothelin (ET) leading to Na⁺/H⁺ exchanger 1 (NHE-1) phosphorylation and activation. Since previous evidence indicates that p38-MAP kinase (p38-MAPK) negatively regulates the Ang II-induced NHE1 activation in vascular smooth muscle and the positive inotropic effect of ET in the heart, we hypothesized that this kinase might modulate the magnitude of the SFR to stretch.Experiments were performed in isolated rat papillary muscles subjected to sudden stretch from 92 to 98% of its maximal length, in the absence or presence of the p38-MAPK inhibitor SB202190, or its inactive analogous SB202474. Western blot technique was used to determine phosphorylation level of p38-MAPK, ERK1/2, p90RSK and NHE-1 (previously immunoprecipitated with NHE-1 polyclonal antibody). Dual specificity phosphatase 6 (DUSP6) expression was evaluated by RT-PCR and western blot. Additionally, the Na⁺-dependent intracellular pH recovery from an ammonium prepulse-induced acid load was used to asses NHE-1 activity.

The SFR was larger under p38-MAPK inhibition (SB202190), effect that was not observed in the presence of an inactive analogous (SB202474). Myocardial stretch activated p38-MAPK, while pre-treatment with SB202190 precluded this effect. Inhibition of p38-MAPK increased stretched-induced NHE-1 phosphorylation and activity, key event in the SFR development. Consistently, p38-MAPK inhibition promoted a greater increase in ERK1/2-p90RSK phosphorylation/activation after myocardial stretch, effect that may certainly be responsible for the observed increase in NHE-1 phosphorylation under this condition. Myocardial stretch induced up-regulation of the DUSP6, which specifically dephosphorylates ERK1/2, effect that was blunted by SB202190.

Taken together, our data support the notion that p38-MAPK activation after myocardial stretch restricts the SFR by limiting ERK1/2-p90RSK phosphorylation, and consequently NHE-1 phosphorylation/activity, through a mechanism that involves DUSP6 up-regulation.

Endothelin-1 stimulates small artery VCAM-1 expression through p38MAPK-dependent neutral sphingomyelinase

Jacqueline Ohanian, Simon P Forman, Gideon Katzenberg, Vasken OhanianPMID: 22627111 DOI: 10.1159/000336649

Abstract

Endothelin-1 (ET-1) stimulates vascular cell adhesion molecule (VCAM-1) expression, a process associated with arterial remodelling. However, the pathways activated by ET-1 that lead to VCAM-1 expression are not fully understood. It is reported that sphingomyelinases are necessary for VCAM-1 expression in response to cytokines. Our aim was to investigate the role of sphingomyelinases in ET-1-induced VCAM-1 expression. Acid and neutral sphingomyelinase activities were measured in extracts from rat mesenteric small arteries (RMSA). ET-1 (1-100 nmol/l) stimulated neutral but not acid sphingomyelinase. The activation was rapid, peaking within 5 min and transient, returning towards baseline by 10 min and inhibited by BQ-788, GW4869 and SB203580, which are inhibitors of ET(B) receptor, neutral sphingomyelinase and p38MAPK, respectively. Both GW4869 and SB203580 are reported to inhibit activation of neutral sphingomyelinase 2 implicating it in the response to ET-1. Accordingly we investigated the expression of this isoform and found it was present in RMSA, predominantly in endothelial cells. Treatment of RMSA with ET-1 (1-100 nmol/l) for 16 h increased VCAM-1 expression, which was inhibited by GW4869 and SB203580. These results indicate that ET-1 stimulates arterial VCAM-1 expression through p38MAPK-dependent activation of neutral sphingomyelinases. This suggests a role for sphingolipids in ET-1-induced vascular inflammation in cardiovascular disease.Cross-talk between glycogen synthase kinase 3β (GSK3β) and p38MAPK regulates myocyte enhancer factor 2 (MEF2) activity in skeletal and cardiac muscle

M G Dionyssiou, N B Nowacki, S Hashemi, J Zhao, A Kerr, R G Tsushima, J C McDermottPMID: 23137781 DOI: 10.1016/j.yjmcc.2012.10.013

Abstract

Characterizing the signaling network that controls MEF2 transcription factors is crucial for understanding skeletal and cardiac muscle gene expression. Glycogen synthase kinase 3β (GSK3β) regulates MEF2 activity indirectly through reciprocal regulation of p38MAPK. Cross-talk between GSK3β and p38MAPK regulates MEF2 activity in skeletal and cardiac muscle. Understanding cross-talk in the signaling network converging at MEF2 control has therapeutic implications in cardiac and skeletal muscle pathology. Glycogen synthase kinase 3β (GSK3β) is a known regulator of striated muscle gene expression suppressing both myogenesis and cardiomyocyte hypertrophy. Since myocyte enhancer factor 2 (MEF2) proteins are key transcriptional regulators in both systems, we assessed whether MEF2 is a target for GSK3β. Pharmacological inhibition of GSK3β resulted in enhanced MEF2A/D expression and transcriptional activity in skeletal myoblasts and cardiac myocytes. Even though in silico analysis revealed GSK3β consensus (S/T)XXX(S/T) sites on MEF2A, a subsequent in vitro kinase assay revealed that MEF2A is only a weak substrate. However, we did observe a posttranslational modification in MEF2A in skeletal myoblasts treated with a GSK3β inhibitor which coincided with increased p38MAPK phosphorylation, a potent MEF2A activator, indicating that GSK3β inhibition may de-repress p38MAPK. Heart specific excision of GSK3β in mice also resulted in up-regulation of p38MAPK activity. Interestingly, upon pharmacological p38MAPK inhibition (SB203580), GSK3β inhibition loses its effect on MEF2 transcriptional activity suggesting potent cross-talk between the two pathways. Thus we have documented that cross-talk between p38MAPK and GSK3β signaling converges on MEF2 activity having potential consequences for therapeutic modulation of cardiac and skeletal muscle gene expression.An approach to investigate intracellular protein network responses

Holly N Currie, Julie A Vrana, Alice A Han, Giovanni Scardoni, Nate Boggs, Jonathan W BoydPMID: 24359296 DOI: 10.1021/tx400247g

Abstract

Modern toxicological evaluations have evolved to consider toxicity as a perturbation of biological pathways or networks. As such, toxicity testing approaches are shifting from common end point evaluations to pathway based approaches, where the degree of perturbation of select biological pathways is monitored. These new approaches are greatly increasing the data available to toxicologists, but methods of analyses to determine the inter-relationships between potentially affected pathways are needed to fully understand the consequences of exposure. An approach to construct dose-response curves that use graph theory to describe network perturbations among three disparate mitogen-activated protein kinase (MAPK) pathways is presented. Mitochondrial stress was induced in human hepatocytes (HepG2) by exposing the cells to increasing doses of the complex I inhibitor, deguelin. The relative phosphorylation responses of proteins involved in the regulation of the stress response were measured. Graph theory was applied to the phosphorylation data to obtain parameters describing the network perturbations at each individual dose tested. The graph theory results depicted the dynamic nature of the relationship between p38, JNK, and ERK1/2 under conditions of mitochondrial stress and revealed shifts in the relationships between these MAPK pathways at low doses. The inter-relationship, or crosstalk, among these 3 traditionally linear MAPK cascades was further probed by coexposing cells to deguelin plus SB202190 (JNK and p38 inhibitor) or deguelin plus SB202474 (JNK inhibitor). The cells exposed to deguelin plus SB202474 resulted in significantly decreased viability, which could be visualized and attributed to the decrease of ERK1/2 network centrality. The approach presented here allows for the construction and visualization of dose-response curves that describe network perturbations induced by chemical stress, which provides an informative and sensitive means of assessing toxicological effects on biological systems.Molecular determinants of the antitumor effects of trichostatin A in pancreatic cancer cells

Elisabeth Emonds, Brit Fitzner, Robert JasterPMID: 20419833 DOI: 10.3748/wjg.v16.i16.1970

Abstract

To gain molecular insights into the action of the histone deacetylase inhibitor (HDACI) trichostatin-A (TSA) in pancreatic cancer (PC) cells.Three PC cell lines, BxPC-3, AsPC-1 and CAPAN-1, were treated with various concentrations of TSA for defined periods of time. DNA synthesis was assessed by measuring the incorporation of 5-bromo-2'-deoxyuridine. Gene expression at the level of mRNA was quantified by real-time polymerase chain reaction. Expression and phosphorylation of proteins was monitored by immunoblotting, applying an infrared imaging technology. To study the role of p38 MAP kinase, the specific enzyme inhibitor SB202190 and an inactive control substance, SB202474, were employed.

TSA most efficiently inhibited BrdU incorporation in BxPC-3 cells, while CAPAN-1 cells displayed the lowest and AsPC-1 cells an intermediate sensitivity. The biological response of the cell lines correlated with the increase of histone H3 acetylation after TSA application. In BxPC-3 cells (which are wild-type for KRAS), TSA strongly inhibited phosphorylation of ERK 1/2 and AKT. In contrast, activities of ERK and AKT in AsPC-1 and CAPAN-1 cells (both expressing oncogenic KRAS) were not or were only modestly affected by TSA treatment. In all three cell lines, but most pronounced in BxPC-3 cells, TSA exposure induced an activation of the MAP kinase p38. Inhibition of p38 by SB202190 slightly but significantly diminished the antiproliferative effect of TSA in BxPC-3 cells. Interestingly, only BxPC-3 cells responded to TSA treatment by a significant increase of the mRNA levels of bax, a pro-apoptotic member of the BCL gene family. Finally, in BxPC-3 and AsPC-1 cells, but not in the cell line CAPAN-1, significantly higher levels of the cell cycle inhibitor protein p21(Waf1) were observed after TSA application.

The biological effect of TSA in PC cells correlates with the increase of acetyl-H3, p21(Waf1), phospho-p38 and bax levels, and the decrease of phospho-ERK 1/2 and phospho-AKT.

Human p38 mitogen-activated protein kinase inhibitor drugs inhibit Plasmodium falciparum replication

Michael J Brumlik, Standwell Nkhoma, Mark J Kious, George R Thompson 3rd, Thomas F Patterson, John J Siekierka, Tim J C Anderson, Tyler J CurielPMID: 21338604 DOI: 10.1016/j.exppara.2011.02.016

Abstract

We recently demonstrated that human p38 mitogen-activated protein kinase (MAPK) inhibitors reduced in vitro and in vivo replication of the protozoan parasites Toxoplasma gondii and Encephalitozoon cuniculi. In this study, we assessed the efficacy of five p38 MAPK inhibitors to block the replication of Plasmodium falciparum in human erythrocytes cultured ex vivo and demonstrate that the pyridinylimidazole RWJ67657 and the pyrrolobenzimidazole RWJ68198 reduced P. falciparum replication, yielded trophozoites that were greatly diminished in size at 24h, and that these two agents interfered with stage differentiation. Interestingly, the chloroquine-resistant strain W2 was significantly more sensitive to these drugs than was the chloroquine-sensitive strain HB3. These results suggest that pyridinylimidazoles and pyrrolobenzimidazoles designed to inhibit human p38 MAPK activation can be developed to treat malaria.Pro-life role for c-Jun N-terminal kinase and p38 mitogen-activated protein kinase at rostral ventrolateral medulla in experimental brain stem death

Alice Y W ChangPMID: 23157661 DOI: 10.1186/1423-0127-19-96

Abstract

Based on an experimental brain stem death model, we demonstrated previously that activation of the mitogen-activated protein kinase kinase 1/2 (MEK1/2)/extracellular signal-regulated kinase 1/2 (ERK1/2)/ mitogen-activated protein kinase signal-interacting kinase 1/2 (MNK1/2) cascade plays a pro-life role in the rostral ventrolateral medulla (RVLM), the origin of a life-and-death signal detected from systemic arterial pressure, which sequentially increases (pro-life) and decreases (pro-death) to reflect progressive dysfunction of central cardiovascular regulation during the advancement towards brain stem death in critically ill patients. The present study assessed the hypothesis that, in addition to ERK1/2, c-Jun NH2-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38MAPK), the other two mammalian members of MAPKs that are originally identified as stress-activated protein kinases, are activated specifically by MAPK kinase 4 (MAP2K4) or MAP2K6 and play a pro-life role in RVLM during experimental brain stem death. We further delineated the participation of phosphorylating activating transcriptional factor-2 (ATF-2) and c-Jun, the classical transcription factor activated by JNK or p38MAPK, in this process.An experimental model of brain stem death that employed microinjection of the organophosphate insecticide mevinphos (Mev; 10 nmol) bilaterally into RVLM of Sprague-Dawley rats was used, alongside cardiovascular, pharmacological and biochemical evaluations. Results from ELISA showed that whereas the total JNK, p38MAPK, MAP2K4 and MAP2K6 were not affected, augmented phosphorylation of JNK at Thr183 and Tyr185 and p38MAPK at Thr180 and Tyr182, accompanied by phosphorylation of their upstream activators MAP2K4 at Ser257 and Thr261 and MAP2K6 at Ser207 and Thr211 in RVLM occurred preferentially during the pro-life phase of experimental brain stem death. Moreover, the activity of transcription factors ATF-2 at Thr71 and c-Jun at Ser73, rather than Elk-1 at Ser383 in RVLM were also augmented during the pro-life phase. Furthermore, pretreatment by microinjection into the bilateral RVLM of specific JNK inhibitors, JNK inhibitor I (100 pmol) or SP600125 (5 pmol), or specific p38MAPK inhibitors, p38MAPK inhibitor III (500 pmol) or SB203580 (2 nmol), exacerbated the depressor effect and blunted the augmented life-and-death signal exhibited during the pro-life phase. On the other hand, pretreatment with the negative control for JNK or p38MAPK inhibitor, JNK inhibitor I negative control (100 pmol) or SB202474 (2 nmol), was ineffective in the vehicle-controls and Mev-treatment groups.

Our results demonstrated that activation of JNK or p38MAPK in RVLM by their upstream activators MAP2K4 or MAP2K6 plays a preferential pro-life role by sustaining the central cardiovascular regulatory machinery during experimental brain stem death via phosphorylation and activation of nuclear transcription factor ATF-2 or c-Jun.

Inhibition of melanogenesis by the pyridinyl imidazole class of compounds: possible involvement of the Wnt/β-catenin signaling pathway

Barbara Bellei, Angela Pitisci, Enzo Izzo, Mauro PicardoPMID: 22427932 DOI: 10.1371/journal.pone.0033021

Abstract

While investigating the role of p38 MAPK in regulating melanogenesis, we found that pyridinyl imidazole inhibitors class compounds as well as the analog compound SB202474, which does not inhibit p38 MAPK, suppressed both α-MSH-induced melanogenesis and spontaneous melanin synthesis. In this study, we demonstrated that the inhibitory activity of the pyridinyl imidazoles correlates with inhibition of the canonical Wnt/β-catenin pathway activity. Imidazole-treated cells showed a reduction in the level of Tcf/Lef target genes involved in the β-catenin signaling network, including ubiquitous genes such as Axin2, Lef1, and Wisp1 as well as cell lineage-restricted genes such as microphthalmia-associated transcription factor and dopachrome tautomerase. Although over-expression of the Wnt signaling pathway effector β-catenin slightly restored the melanogenic program, the lack of complete reversion suggested that the imidazoles interfered with β-catenin-dependent transcriptional activity rather than with β-catenin expression. Accordingly, we did not observe any significant change in β-catenin protein expression. The independence of p38 MAPK activity from the repression of Wnt/β-catenin signaling pathway was confirmed by small interfering RNA knockdown of p38 MAPK expression, which by contrast, stimulated β-catenin-driven gene expression. Our data demonstrate that the small molecule pyridinyl imidazoles possess two distinct and opposite mechanisms that modulate β-catenin dependent transcription: a p38 inhibition-dependent effect that stimulates the Wnt pathway by increasing β-catenin protein expression and an off-target mechanism that inhibits the pathway by repressing β-catenin protein functionality. The p38-independent effect seems to be dominant and, at least in B16-F0 cells, results in a strong block of the Wnt/β-catenin signaling pathway.p38 MAPK activity is stimulated by vascular endothelial growth factor receptor 2 activation and is essential for shear stress-induced angiogenesis

Eric Gee, Malgorzata Milkiewicz, Tara L HaasPMID: 19774558 DOI: 10.1002/jcp.21924